molecular formula C16H16ClN3O4 B8136516 2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]propanamide

2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]propanamide

Cat. No.: B8136516
M. Wt: 349.77 g/mol
InChI Key: ZLCPANNYLITKHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindolinone Core: This step involves the cyclization of a suitable precursor to form the isoindolinone core.

    Introduction of the Piperidinone Moiety: The piperidinone group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinone and isoindolinone moieties.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products include carboxylic acids or ketones.

    Reduction: Reduced products include alcohols or amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]propanamide involves its role as a molecular glue that facilitates the recruitment of E3 ubiquitin ligase to target proteins. This leads to the ubiquitination and subsequent proteasomal degradation of the target proteins. The compound’s chloroacetamide group plays a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]propanamide is unique due to its specific structural modifications, which confer distinct reactivity and binding properties. Its ability to act as a thiol-specific reactive group makes it valuable in targeted protein degradation and other specialized applications .

Properties

IUPAC Name

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-8(17)14(22)18-11-4-2-3-9-10(11)7-20(16(9)24)12-5-6-13(21)19-15(12)23/h2-4,8,12H,5-7H2,1H3,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCPANNYLITKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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